molecular formula C14H14N2O B11881090 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one

Cat. No.: B11881090
M. Wt: 226.27 g/mol
InChI Key: XPJKVTNWFZFNLE-UHFFFAOYSA-N
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Description

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one is an organic compound that belongs to the class of pyridazinones. This compound features a pyridazinone core substituted with a tetrahydronaphthalenyl group. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Tetrahydronaphthalene Intermediate: The starting material, 2-naphthol, undergoes hydrogenation to form 5,6,7,8-tetrahydronaphthalene.

    Nitration and Reduction: The tetrahydronaphthalene is nitrated to form 2-nitrotetrahydronaphthalene, which is then reduced to 2-aminotetrahydronaphthalene.

    Cyclization: The 2-aminotetrahydronaphthalene reacts with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyridazinone ring to a pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of pyridazine derivatives.

    Substitution: Formation of various substituted pyridazinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a tetrahydronaphthalenyl group.

    6-(2-Naphthyl)pyridazin-3(2H)-one: Similar structure but with a naphthyl group instead of a tetrahydronaphthalenyl group.

Uniqueness

6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its stability, bioavailability, and interaction with specific molecular targets.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C14H14N2O/c17-14-8-7-13(15-16-14)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,16,17)

InChI Key

XPJKVTNWFZFNLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NNC(=O)C=C3

Origin of Product

United States

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